Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)-
Description
Benzenemethanol, 3-fluoro-4-methoxy-α-(trifluoromethyl)- (IUPAC name: 3-fluoro-4-methoxyphenylmethanol) is a fluorinated aromatic alcohol with the molecular formula C₉H₈F₄O₂. Its structure comprises a benzene ring substituted with:
- A fluoro group (-F) at position 3,
- A methoxy group (-OCH₃) at position 4,
- A trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group on the benzylic (α) carbon.
Properties
Molecular Formula |
C9H8F4O2 |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
BVVRAFNBWJQLHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Synthesis of 3-Fluoro-4-Methoxybenzaldehyde :
-
Trifluoromethylation :
-
Reduction to Alcohol :
Advantages and Limitations
-
Advantages : High regioselectivity; avoids harsh acids.
-
Limitations : TMSCF₃ requires anhydrous conditions; competing side reactions with electron-deficient aldehydes.
Nickel-Catalyzed Cross-Electrophile Coupling
Reaction Pathway
-
Substrate Preparation :
-
Catalytic Coupling :
Mechanistic Insight
Advantages and Limitations
-
Advantages : Broad functional group tolerance; no preformed organometallic reagents.
-
Limitations : Requires inert atmosphere; manganese waste disposal challenges.
Asymmetric Hydrogenation of α-Trifluoromethyl Ketones
Reaction Pathway
-
Ketone Synthesis :
-
Asymmetric Hydrogenation :
Advantages and Limitations
-
Advantages : High enantioselectivity; scalable for chiral applications.
-
Limitations : Cost of chiral catalysts; sensitivity to ketone steric hindrance.
Friedel–Crafts Alkylation Followed by Oxidation-Reduction
Reaction Pathway
-
Alkylation :
-
Hydrolysis and Reduction :
Advantages and Limitations
-
Advantages : Utilizes stable epoxide intermediates.
-
Limitations : Multi-step sequence; moderate yields in hydrolysis.
Radical Trifluoromethylation via Photoredox Catalysis
Reaction Pathway
-
Substrate : 3-Fluoro-4-methoxybenzyl bromide.
-
Photoredox System :
-
Radical Coupling :
Advantages and Limitations
-
Advantages : Mild conditions; avoids metal catalysts.
-
Limitations : Limited substrate scope; requires specialized equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Trifluoromethylation | 85–95 | High regioselectivity | Anhydrous conditions required |
| Nickel Cross-Electrophile | 75–88 | Broad functional tolerance | Manganese waste management |
| Asymmetric Hydrogenation | 90–95 | Excellent enantioselectivity (>99% ee) | High catalyst cost |
| Friedel–Crafts Alkylation | 80–85 | Stable intermediates | Multi-step sequence |
| Photoredox Catalysis | 70–78 | Metal-free, mild conditions | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it highly relevant in medicinal chemistry. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, enhancing their bioavailability and metabolic stability. Research has indicated that Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)- exhibits potential in treating various diseases due to its interaction with specific biological targets.
Case Studies in Drug Development
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells, similar to established chemotherapeutic agents like 5-fluorouracil. The trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression .
- Antimicrobial Properties : The compound has shown promising results in biological assays against various pathogens, indicating potential as an antimicrobial agent .
Organic Synthesis
Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)- serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules.
Agrochemicals
The unique properties of Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)- extend to the agrochemical sector. Its lipophilic nature allows it to penetrate plant tissues effectively, making it a candidate for developing herbicides or pesticides.
Potential Applications
- Herbicide Development : The compound's ability to interact with specific biochemical pathways in plants suggests potential use as an herbicide, targeting growth regulation mechanisms .
- Pesticide Formulations : Its antimicrobial properties may also lend themselves to formulations aimed at protecting crops from fungal or bacterial infections.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups contribute to its reactivity and ability to interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound A : [3-Fluoro-4-(Trifluoromethyl)phenyl]methanol (C₈H₆F₄O)
- Key Differences : Lacks the methoxy group at position 3.
- Properties : Molecular weight = 194.13 g/mol; boiling point = 189.5°C; density = 1.4 g/cm³ .
Compound B : 4-Methyl-3-(Trifluoromethyl)benzyl Alcohol (C₉H₉F₃O)
- Key Differences : Replaces the 3-fluoro and 4-methoxy groups with a methyl (-CH₃) group at position 4 and trifluoromethyl at position 3.
- Properties : Molecular weight = 190.16 g/mol; commercial purity = 96–97% .
- Significance : The methyl group enhances lipophilicity, which could improve membrane permeability in bioactive applications .
Compound C : [4-Fluoro-2-(Trifluoromethyl)phenyl]methanol (C₈H₆F₄O)
Chirality and Stereochemical Effects
The α-carbon (bearing -CF₃ and -OH) in the target compound is a stereogenic center. Comparisons with chiral analogs highlight the role of stereochemistry:
Compound D : Benzenepropanoic Acid, α-Ethyl-4-Methoxy-3-[[[4-(Trifluoromethyl)benzyl]amino]carbonyl]- (Stereoisomers S and R)
- Key Similarity : Contains a trifluoromethyl group and methoxy substituent.
- Findings : The (S)-enantiomer (Compound 1) and (R)-enantiomer (Compound 2) exhibit distinct bioactivities due to differential binding affinities in enzyme interactions .
- Implication : The target compound’s enantiomers may similarly display divergent pharmacological or catalytic properties .
Physicochemical and Commercial Metrics
*Calculated based on substituent additions. †Assumed based on analogs in .
Biological Activity
Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)-, also known as 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl alcohol, is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a fluorine atom. This unique molecular structure enhances its biological activity and potential applications in medicinal chemistry.
The molecular formula of this compound is C10H8F4O2, with a molecular weight of approximately 224.15 g/mol. The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound, making it a candidate for drug development and other applications in chemistry and industry.
The biological activity of Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)- is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances the binding affinity to hydrophobic regions of proteins, which can lead to enzyme inhibition or modulation. This property is particularly valuable in the design of pharmaceuticals targeting various diseases .
Biological Activity Data
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have demonstrated that the introduction of a trifluoromethyl group can significantly increase the potency of inhibitors for various enzymes .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | IC50 (nM) | Biological Target | Notes |
|---|---|---|---|
| Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)- | TBD | TBD | Enhanced lipophilicity |
| Compound A | <5 | CSF1R | High potency |
| Compound B | TBD | EGFR | Lower activity compared to CSF1R |
| Compound C | TBD | Reverse Transcriptase | Improved potency with trifluoromethyl |
Case Studies
- Inhibition Studies : Preliminary studies have indicated that Benzenemethanol derivatives can inhibit specific enzyme pathways crucial for disease progression. For example, compounds with similar structures have shown IC50 values less than 5 nM against CSF1R, indicating strong inhibitory activity .
- Pharmacokinetic Profiles : The pharmacokinetic properties of this compound are still under investigation. However, related compounds demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) profiles due to their structural characteristics .
- Therapeutic Applications : The unique chemical properties allow for potential applications in treating conditions such as cancer and infectious diseases by targeting specific pathways involved in cell proliferation and survival .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to resolve substituent positions and confirm trifluoromethyl and methoxy groups. NMR aids in verifying aromaticity and substituent effects .
- X-ray Diffraction (XRD): Employ single-crystal XRD for absolute structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving ambiguities in fluorinated aromatic systems . Computational tools like DFT can pre-validate crystallographic data .
Advanced: How can experimental and computational methods resolve contradictions in crystallographic data for fluorinated benzenemethanol derivatives?
Answer:
- High-Resolution XRD: Address positional disorder in fluorine or methoxy groups by collecting data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- DFT Optimization: Compare experimental bond lengths/angles with DFT-calculated geometries (e.g., using Gaussian or ORCA) to identify discrepancies caused by crystal packing effects .
- Twinned Data Refinement: For cases of twinning, use SHELXL’s twin-law refinement tools to deconvolute overlapping reflections .
Basic: What are the key physicochemical properties to characterize, and which techniques are suitable?
Answer:
- Boiling Point/Melting Point: Determine via differential scanning calorimetry (DSC) or capillary methods. For example, analogs with trifluoromethyl groups exhibit elevated boiling points (~212°C) due to increased molecular weight and polarity .
- Density/Solubility: Use gas chromatography (GC) or gravimetric analysis. Fluorinated derivatives often show low water solubility but high organic solvent compatibility .
Advanced: How do substituent electronic effects (e.g., -CF3_33, -OCH3_33) influence the compound’s reactivity in nucleophilic aromatic substitution?
Answer:
- Electron-Withdrawing Effects: The -CF group deactivates the aromatic ring, directing nucleophiles to meta/para positions. Kinetic studies (e.g., UV-Vis monitoring) can quantify activation barriers .
- Methoxy Group Role: The -OCH group acts as an electron donor, competing with -CF. Use Hammett substituent constants () to predict regioselectivity in reactions like nitration or halogenation .
Basic: What synthetic routes are reported for analogous benzenemethanol derivatives?
Answer:
- Grignard Addition: React substituted benzaldehydes with trifluoromethyl Grignard reagents (e.g., CFMgBr) to form the benzenemethanol backbone .
- Reductive Amination: For α-substituted derivatives, use NaBH or LiAlH to reduce ketone intermediates .
Advanced: How can enantiomeric purity be assessed for chiral α-(trifluoromethyl)benzenemethanols?
Answer:
- Chiral HPLC: Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Retention times and peak splitting indicate enantiomeric excess (ee) .
- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations (R/S) .
Basic: What environmental detection methods are applicable for trace analysis of fluorinated benzenemethanols?
Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges for concentrating analytes from aqueous matrices .
- LC-MS/MS: Employ reverse-phase C18 columns with MRM detection for quantification at sub-ppb levels. Deuterated internal standards (e.g., BP-3-d5) improve accuracy .
Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cytochrome P450. Fluorine atoms often enhance binding via halogen bonds .
- MD Simulations: Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Water-membrane partitioning can be predicted with COSMO-RS .
Basic: What safety precautions are critical when handling fluorinated benzenemethanols?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
- PPE: Wear nitrile gloves and safety goggles. Fluorinated compounds may penetrate latex .
Advanced: How can synthetic byproducts or degradation products be identified and quantified?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
